molecular formula C15H23N3O2 B4765773 N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea

N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea

Cat. No. B4765773
M. Wt: 277.36 g/mol
InChI Key: WLZSRJPJSAWRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as MMPU, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMPU is a potent and selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes, including pain perception, neuroprotection, and addiction.

Mechanism of Action

The sigma-1 receptor is a protein that is located in various tissues and organs, including the brain, heart, and immune system. The sigma-1 receptor is involved in various physiological and pathological processes, including pain perception, neuroprotection, and addiction. N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea acts as a potent and selective antagonist of the sigma-1 receptor, blocking its activity and preventing its downstream signaling pathways. This mechanism of action is thought to underlie the therapeutic effects of N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea in various diseases and conditions.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to have various biochemical and physiological effects in preclinical studies. In animal models of neuropathic pain, N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to reduce pain sensitivity and inflammation by blocking the activity of the sigma-1 receptor. N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. In animal models of addiction, N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to reduce drug-seeking behavior and prevent relapse, suggesting its potential use as a treatment for drug addiction.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea also has some limitations, including its relatively short half-life and poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea, including its potential use as a therapeutic agent in various diseases and conditions. Additional preclinical studies are needed to further elucidate the mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea and its effects on various physiological and pathological processes. Clinical trials are also needed to evaluate the safety and efficacy of N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea in humans and to determine its potential use as a treatment for neuropathic pain, neurodegenerative disorders, and drug addiction.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea has been extensively studied for its potential therapeutic applications in various diseases and conditions, including neuropathic pain, neurodegenerative disorders, and drug addiction. In preclinical studies, N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea has shown promising results in reducing pain sensitivity and improving cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-(2-methoxy-5-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use as a treatment for drug addiction.

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(1-methylpiperidin-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-11-4-5-14(20-3)13(10-11)17-15(19)16-12-6-8-18(2)9-7-12/h4-5,10,12H,6-9H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZSRJPJSAWRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-5-methylphenyl)-3-(1-methylpiperidin-4-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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